molecular formula C16H16O4 B6405459 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% CAS No. 1140461-95-5

4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6405459
CAS RN: 1140461-95-5
M. Wt: 272.29 g/mol
InChI Key: ZKNQZQNFXKPEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% (4-DPMB) is an organic compound belonging to the class of aromatic carboxylic acids. It is a colorless crystalline solid with a molecular formula of C11H12O4. 4-DPMB has been widely studied for its various applications in scientific research, such as its use as a biochemical reagent, and its potential applications in drug development.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% has been widely used as a biochemical reagent in scientific research. It has been used as a substrate for the enzyme tyrosinase, which is involved in the biosynthesis of melanin. 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% has been used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% is not completely understood. However, it is believed that 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% acts as an inhibitor of tyrosinase, acetylcholinesterase, and monoamine oxidase. Inhibition of these enzymes can lead to changes in the levels of neurotransmitters, which can affect various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% are not fully understood. However, it has been shown to have an inhibitory effect on tyrosinase, acetylcholinesterase, and monoamine oxidase. Inhibition of these enzymes can lead to changes in the levels of neurotransmitters, which can affect various physiological processes.

Advantages and Limitations for Lab Experiments

The use of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it can be used in a variety of biochemical assays. In addition, its inhibitory effects on tyrosinase, acetylcholinesterase, and monoamine oxidase can be used to study the effects of these enzymes on various physiological processes.
However, there are also some limitations to the use of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments. It is not as specific as some other reagents, and its effects on physiological processes are not well understood. In addition, its effects on enzymes may not be consistent across different species.

Future Directions

There are several potential future directions for the study of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95%. Further research could focus on the specific biochemical and physiological effects of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% on various species. In addition, the mechanism of action of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% could be further studied in order to better understand its effects on enzymes and physiological processes. Furthermore, the potential applications of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% in drug development could be explored. Finally, further research could focus on the development of more specific and potent inhibitors of tyrosinase, acetylcholinesterase, and monoamine oxidase, based on the structure of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95%.

properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-8-11(16(17)18)4-6-13(10)14-7-5-12(19-2)9-15(14)20-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNQZQNFXKPEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690791
Record name 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1140461-95-5
Record name 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 2′,4′-dimethoxy-2-methylbiphenyl-4-carboxylate obtained in step 2 (2 g; 6.99 mmol) in EtOH (60 mL) at RT was treated with sodium hydroxide (4.19 mL; 5 M; 20.96 mmol). The reaction mixture was stirred at 60° C. for 1 hour. The reaction mixture was concentrated to give a brown solid that was taken up in water (40 mL) and the aqueous phase was washed twice with EtOAc and then acidified with HCl to pH 2. Then it was concentrated until precipitation (⅕ of the volume). The suspension was filtered off and dried under vacuum affording the title compound as an orange solid. 1H NMR (DMSO-d6, 300 MHz) δ 12.59 (br s, 1H), 7.58-7.51 (m, 2H), 6.97-6.95 (d, J=8.03 Hz, 1H), 6.81-6.79 (d, J=8.39 Hz, 1H), 6.44-6.37 (m, 2H), 3.59 (s, 3H), 3.49 (s, 3H), 1.88 (s, 3H). LC/MS (Method A): 272.9 (M+H)+; 270.9 (M−H)−. HPLC (Method A) Rt 3.87 min (Purity: 99.7%).
Name
methyl 2′,4′-dimethoxy-2-methylbiphenyl-4-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.19 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of methyl 4-bromo-3-methylbenzoate (3.0 g; 13.1 mmol; 1 eq.), 2,4-dimethoxyphenylboronic acid (Aldrich 483486; 2.62 g; 14.4 mmol; 1.1 eq.), potassium carbonate (9.05 g; 65.5 mmol; 5 eq.) and Pd(PPh3)4 (1.51 g; 1.31 mmol; 0.1 eq.) in toluene (15 mL) and water (15 mL) was refluxed for 6 hours. The reaction mixture was cooled down to room temperature and filtered through a pad of CELITE which was further washed with toluene (200 mL). The filtrate was concentrated in vacuo and the residue taken up in Ethyl acetate (300 mL). The organic layer was washed with sat. aq. NaHCO3 (100 mL), water (100 mL) and brine (100 mL) then dried over magnesium sulfate and concentrated in vacuo. The residue (2.0 g; 6.99 mmol; 1 eq.) was taken up in EtOH (60 mL), sodium hydroxide (5M; 4.19 mL; 21 mmol; 3 eq.) was added and the reaction mixture was stirred at 60° C. for one hour. After concentration in vacuo, the residue was taken up in water (400 mL) and the aqueous phase was washed with Ethyl acetate then acidified to pH 2 with conc. HCl. The solution was concentrated to ca. 80 mL and the precipitate filtered off and dried to afford the title compound as an orange solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
9.05 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.51 g
Type
catalyst
Reaction Step One
Quantity
4.19 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.